2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8/h3,5,11H,2,4,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMZPQQLGJZTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to form the desired thienopyrimidine-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propylamino-methyl group at position 2 enables nucleophilic displacement under acidic or basic conditions. For example:
These reactions often retain the thienopyrimidinone core while modifying the side chain for enhanced bioactivity .
Halogenation of the Thienopyrimidinone Core
Electrophilic halogenation occurs preferentially at position 6 of the thiophene ring, as observed in bromination studies:
| Halogenation Method | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in acetic acid, 80°C, 1–3 hr | 6-Bromo-thienopyrimidinone derivative | 87–95% | |
| Iodination | NIS, H₂SO₄, rt | 6-Iodo analogue | 75% |
Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Condensation and Cyclization
The pyrimidinone ring participates in cyclocondensation to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formic acid | Microwave irradiation, 150°C | Thieno[3,2-d]pyrimidine-2,4-dione | 68% | |
| Thiourea | HCl, reflux | Thienopyrimidine-thiazole hybrids | 55% |
These reactions expand the compound’s utility in medicinal chemistry .
Oxidation and Reduction
The propylamino side chain and pyrimidinone ring undergo redox transformations:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (side chain) | KMnO₄, H₂O, 0°C | Carboxylic acid derivative | 45% | |
| Reduction (C=N bond) | NaBH₄, MeOH | Dihydrothienopyrimidinone | 88% |
Oxidation of the propylamino group generates polar metabolites, while reduction stabilizes the core .
Cross-Coupling Reactions
Brominated derivatives enable palladium-catalyzed couplings:
| Coupling Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-thienopyrimidinone | 70–90% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino derivatives | 65% |
Such reactions diversify the compound’s aryl/heteroaryl substituents .
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one serves as a building block for creating more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Forms sulfoxides or sulfones.
- Reduction: Converts to thienopyrimidine derivatives.
- Substitution: Introduces different substituents onto the thienopyrimidine ring.
These reactions enable the development of new compounds with tailored properties for specific applications .
Biology
The compound exhibits notable biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in DNA replication .
Medicine
Due to its potential therapeutic effects, this compound is investigated for drug development:
- Cancer Treatment: Ongoing studies focus on its efficacy in treating different types of cancer.
- Infectious Diseases: Research is being conducted to evaluate its potential against viral and bacterial infections .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism involved the inhibition of key metabolic pathways essential for cancer cell survival, suggesting a promising avenue for therapeutic development .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thienopyrimidine structure could enhance its efficacy as an antimicrobial agent, paving the way for new treatments against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The propylaminomethyl group may enhance blood-brain barrier penetration compared to hydrophilic substituents (e.g., methoxyphenyl in 12), making it relevant for CNS-targeted therapies .
- Bulkier 6-position groups (e.g., phenylethynyl in 2h) correlate with kinase inhibition, whereas smaller alkylamino groups (e.g., cyclopentylamino in ) optimize enzyme selectivity .
Physicochemical Properties
Melting points, solubility, and stability vary significantly:
Key Observations :
- The propylaminomethyl group likely reduces melting points compared to fully aromatic derivatives (e.g., 12), improving formulation flexibility .
- Hydrogen bonding from amino groups (e.g., 4q) may enhance aqueous solubility relative to nonpolar substituents .
Biological Activity
2-[(Propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 227.29 g/mol
- CAS Number : 1193389-04-6
The compound features a thieno[3,2-d]pyrimidin-4-one core, which is known for its diverse biological activities. The propylamino side chain enhances its pharmacological profile, making it a subject of interest in drug discovery.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways.
LHRH Receptor Antagonism
Another significant activity of thieno derivatives is their role as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. A related compound demonstrated high binding affinity and potent antagonistic activity, suggesting that modifications to the thieno core can enhance receptor interaction.
- Example : A derivative showed an IC value of 0.06 nM against the human LHRH receptor, indicating its potential in treating hormone-dependent cancers .
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-4-one derivatives have also been evaluated for their antimicrobial properties. Studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Thieno derivative | S. aureus | 18 |
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of several thieno derivatives in vitro and in vivo. The results indicated that compounds with a similar structure to this compound significantly reduced tumor growth in xenograft models.
Case Study 2: LHRH Antagonist Development
In another study focused on LHRH antagonism, a series of thieno derivatives were synthesized and tested for their ability to suppress plasma LH levels in animal models. One compound led to nearly complete suppression at a dosage of 30 mg/kg, demonstrating potential for clinical applications in hormone-sensitive conditions .
Q & A
Q. What are the common synthetic routes for 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one, and what methodological considerations ensure reproducibility?
The synthesis typically involves:
- Pd-catalyzed C–N cross-coupling to introduce the propylamino group at the 2-position .
- Chlorination of the pyrimidinone core using POCl₃ or oxalyl chloride, followed by nucleophilic substitution with propylamine .
- Multi-step functionalization , including aza-Wittig reactions or condensation with substituted amines to install the thienopyrimidine backbone .
Q. Key methodological considerations :
- Purification : Flash chromatography (e.g., dichloromethane/methanol gradients) ensures high purity .
- Reaction monitoring : Use TLC or LC-MS to track intermediate formation.
- Yield optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of brominated precursor to propylamine) and temperature (60–80°C for cross-coupling) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₄OS: calculated 265.0863) .
- IR spectroscopy : Detects NH stretches (~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : Inhibits cancer cell proliferation (IC₅₀ ~5–20 µM in leukemia and breast cancer models) via dihydrofolate reductase (DHFR) inhibition .
- Anti-inflammatory effects : Modulates COX-2 and NF-κB pathways in macrophage assays .
- Enzyme inhibition : Potent activity against phosphodiesterase 7 (PDE7) with IC₅₀ < 100 nM in enzymatic assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Substituent position :
- 2-position propylamino group enhances PDE7 inhibition (vs. bulkier groups reducing activity) .
- 6-position aryl substituents (e.g., 4-aminophenyl) improve anticancer selectivity .
- Core modifications :
- Methodology :
- Use parallel synthesis to generate derivatives with varied alkyl/aryl groups.
- Validate SAR via enzyme inhibition assays (e.g., DHFR, PDE7) and cytotoxicity profiling .
Q. How can computational modeling elucidate the mechanism of action?
- Molecular docking : Predict binding poses in PDE7 (PDB: 3GWL) or DHFR (PDB: 1U72) to identify critical interactions (e.g., hydrogen bonds with Thr218 in PDE7) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to design analogs with improved affinity .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Assay standardization :
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and enzyme sources (recombinant vs. native) .
- Control for assay conditions (pH, ATP concentration in kinase assays) .
- Data validation :
- Replicate results across independent labs.
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Q. What advanced techniques optimize reaction yields and scalability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
